molecular formula C17H22N6O B4461409 N-PHENYL-N'-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA

N-PHENYL-N'-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA

Cat. No.: B4461409
M. Wt: 326.4 g/mol
InChI Key: GMSMXYIRZYHPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting class III receptor tyrosine kinases. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism, making them attractive targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific kinases involved in cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with kinase dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA involves its interaction with specific kinase enzymes. By binding to the ATP-binding site of these kinases, the compound inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA stands out due to its selective inhibition of class III receptor tyrosine kinases, which are implicated in several types of cancer. Its unique structure allows for specific interactions with these kinases, providing a targeted approach to cancer therapy .

Properties

IUPAC Name

1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(21-15-5-2-1-3-6-15)20-9-10-22-11-13-23(14-12-22)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSMXYIRZYHPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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